molecular formula C11H14BrNO B2719337 2-bromo-N-(3,4-dimethylphenyl)propanamide CAS No. 1211461-08-3

2-bromo-N-(3,4-dimethylphenyl)propanamide

Cat. No.: B2719337
CAS No.: 1211461-08-3
M. Wt: 256.143
InChI Key: MQDLHUBHRZTVRY-UHFFFAOYSA-N
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Description

2-Bromo-N-(3,4-dimethylphenyl)propanamide is an organic compound with the molecular formula C11H14BrNO It is a brominated amide derivative of propanamide, characterized by the presence of a bromine atom and a 3,4-dimethylphenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3,4-dimethylphenyl)propanamide typically involves the bromination of N-(3,4-dimethylphenyl)propanamide. One common method is the reaction of N-(3,4-dimethylphenyl)propanamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization, distillation, and chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of N-(3,4-dimethylphenyl)propanamide derivatives with different functional groups.

    Reduction: Formation of N-(3,4-dimethylphenyl)propanamine.

    Oxidation: Formation of 3,4-dimethylbenzoic acid derivatives.

Scientific Research Applications

2-Bromo-N-(3,4-dimethylphenyl)propanamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2,4-dimethylphenyl)propanamide
  • 2-Bromo-N-(3,4-dimethylphenyl)butanamide
  • 2-Bromo-N-(3,4-dimethylphenyl)-2-methylpropanamide

Uniqueness

2-Bromo-N-(3,4-dimethylphenyl)propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the bromine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

2-bromo-N-(3,4-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7-4-5-10(6-8(7)2)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDLHUBHRZTVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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